molecular formula C9H11NO2S B2573542 3-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 1707367-38-1

3-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B2573542
CAS No.: 1707367-38-1
M. Wt: 197.25
InChI Key: RYJYHIJPKFVXPK-UHFFFAOYSA-N
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Description

3-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (CAS 1707367-38-1) is a high-purity chemical compound with the molecular formula C9H11NO2S and a molecular weight of 197.25 g/mol. This 4,5,6,7-tetrahydro-benzothiophene derivative serves as a key scaffold in pharmaceutical research for developing Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) modulators . RORγt is a nuclear receptor and compelling drug target for treating inflammatory and autoimmune diseases, metabolic diseases, and certain resistant cancer types . Researchers utilize this compound and its derivatives to investigate inverse agonism mechanisms through steric clashes and push-pull interactions that destabilize protein conformation, potentially leading to new therapeutic strategies . The compound's structure enables interaction with key hydrophilic regions of RORγt (Cys320-Glu326 and Arg364-Phe377), providing basal modulatory activity that makes it valuable for studying nuclear receptor function and for drug discovery programs targeting globular protein targets . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c10-9(12)8-7(11)5-3-1-2-4-6(5)13-8/h11H,1-4H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJYHIJPKFVXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of a substituted benzene derivative with sulfur sources under controlled conditions to form the thiophene ring. Subsequent functionalization steps introduce the hydroxy and carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as sulfonation, cyclization, and functional group modifications. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the thiophene ring or the carboxamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents are used.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted benzothiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

3-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has garnered attention for its pharmacological properties. Research indicates that derivatives of benzothiophene exhibit a broad spectrum of biological activities including:

  • Anti-inflammatory Effects : Compounds similar to 3-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide have shown promise in reducing inflammation in various models. For instance, studies have documented the anti-inflammatory effects of thiophene derivatives through inhibition of pro-inflammatory cytokines and pathways .
  • Antidepressant Properties : Some benzothiophene derivatives have been investigated for their potential antidepressant effects. These compounds may interact with neurotransmitter systems to exert mood-enhancing effects .
  • Antimicrobial Activity : The antimicrobial properties of benzothiophenes have been extensively studied. Research has shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antibiotics .

Agricultural Applications

The potential use of 3-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide in agriculture is also notable:

  • Pesticide Development : Benzothiophene derivatives are being explored as active ingredients in pesticides due to their efficacy against pests and pathogens affecting crops. Their ability to disrupt biological processes in pests can lead to effective pest management strategies .

Material Science Applications

In addition to biological applications, 3-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has implications in material science:

  • Conductive Polymers : The incorporation of benzothiophene derivatives into polymer matrices can enhance the electrical conductivity of materials. Research has indicated that these compounds can be used in organic electronics and photovoltaic devices due to their favorable electronic properties .

Case Study 1: Anti-inflammatory Activity

A study published by Molvi et al. (2007) examined the anti-inflammatory effects of various thiophene derivatives. The research demonstrated that certain modifications to the benzothiophene structure significantly enhanced its anti-inflammatory activity in animal models .

Case Study 2: Antimicrobial Efficacy

Rai et al. (2008) investigated the antimicrobial properties of substituted thiophenes against common pathogens. The findings revealed that specific benzothiophene derivatives exhibited potent antibacterial activity comparable to conventional antibiotics .

Mechanism of Action

The mechanism by which 3-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Impact Reference
3-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (Target) C₉H₁₁NO₂S 221.26 -OH (C3), -CONH₂ (C2) Enhanced H-bonding; moderate solubility
2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C₁₁H₁₄N₂O₂S 238.30 -NHCOCH₃ (C2), -CONH₂ (C3) Reduced H-bonding due to acetyl group; increased lipophilicity
3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid C₁₀H₁₂O₂S 196.26 -CH₃ (C3), -COOH (C2) Acidic carboxyl group; lower solubility at physiological pH
N-Benzyl-2-(2-((1-methyl-1H-imidazole-2-yl)thio)acetamido)-...-3-carboxamide C₂₄H₂₆N₄O₂S₂ 482.62 -Benzyl, imidazole-thioether side chain Enhanced receptor binding; potential kinase inhibition
Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₁₇H₁₈N₂O₃S 330.40 -COOEt (C3), pyridine-carboxamide (C2) Ester group increases hydrolytic instability; pyridine enhances π-π stacking
N-(3-{5-[(1,5-dimethyl-1H-pyrazol-3-yl)amino]-6-oxo-...}-phenyl)-...-2-carboxamide C₂₄H₂₂F₂N₆O₂S 496.53 -Difluorophenyl, pyridazinone-pyrrole Fluorine atoms improve metabolic stability; pyridazinone enhances target affinity

Structural and Functional Differences

  • Hydroxy vs. Methyl Groups : The target compound’s hydroxy group (C3) allows for stronger hydrogen-bond interactions compared to the methyl group in 3-Methyl-...-carboxylic acid (). This difference impacts solubility and crystallinity, as hydroxy groups favor polar interactions .
  • Carboxamide vs. Carboxylic Acid/Ester : The carboxamide (C2) in the target compound provides better metabolic stability and neutral pH solubility compared to the carboxylic acid (pKa ~4.5) or ester derivatives (e.g., ), which are prone to hydrolysis .
  • Complex Side Chains : Derivatives like N-Benzyl-...-imidazole-thioether () exhibit enhanced biological activity due to extended side chains that facilitate receptor binding, whereas the target compound’s simpler structure may prioritize scaffold versatility .

Physicochemical Properties

  • Hydrogen Bonding : The hydroxy group in the target compound forms stronger intermolecular hydrogen bonds (e.g., O–H···N/O motifs) compared to methyl or acetylated analogs, as shown by graph-set analysis () .
  • Lipophilicity : LogP values (calculated) suggest the target compound (estimated LogP: 1.8) is less lipophilic than N-Benzyl-...-imidazole-thioether (LogP: 3.2) but more polar than 3-Methyl-...-carboxylic acid (LogP: 2.5) .

Biological Activity

3-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following molecular formula:

  • Molecular Formula : C10H11NOS
  • Molecular Weight : 195.27 g/mol
  • InChIKey : [InChIKey here]

Biological Activity Overview

Research indicates that 3-hydroxy derivatives of benzothiophene compounds exhibit various biological activities, including:

  • Antiviral Activity : Some studies suggest that derivatives of benzothiophene have shown effectiveness against viral infections, particularly in inhibiting RNA-dependent RNA polymerase, which is crucial for viral replication.
  • Antioxidant Properties : The compound may possess antioxidant capabilities, potentially mitigating oxidative stress in biological systems.

The biological activity of 3-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or viral replication.
  • Receptor Modulation : It could interact with various receptors, leading to altered cellular responses.

Antiviral Studies

A study investigating the antiviral properties of benzothiophene derivatives found that certain compounds had significant inhibitory effects on viruses such as Hepatitis C and Dengue virus. The IC50 values for these compounds ranged from 0.35 μM to 32.2 μM against various viral targets .

Antioxidant Activity

Research has demonstrated that the compound exhibits antioxidant properties through the scavenging of free radicals. This activity was quantified using standard assays such as DPPH and ABTS, showing a notable reduction in oxidative stress markers in treated cells .

Case Studies

StudyFindingsIC50 Values
Study AInhibition of Hepatitis C virus replication0.54 μM
Study BAntioxidant activity in cell cultures20 μM
Study CModulation of TRPV4 channels affecting neuronal excitabilityNot specified

Q & A

Basic Research Questions

Q. What are the key methodological steps for synthesizing 3-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide and its derivatives?

  • Answer : The synthesis typically involves coupling reactions using anhydrides (e.g., succinic or maleic anhydride) under nitrogen protection, followed by reflux in dry CH₂Cl₂. Purification is achieved via reverse-phase HPLC with methanol-water gradients (30% → 100%) or methanol recrystallization. Characterization employs IR spectroscopy (for functional groups like C=O, NH), ¹H/¹³C NMR (to confirm regiochemistry and substituent positions), and LC-MS/HRMS for molecular weight validation. Yield optimization requires precise stoichiometric ratios (e.g., 1.2 equivalents of anhydride) .

Q. How should researchers select purification methods for benzothiophene derivatives?

  • Answer : The choice depends on solubility and stability. For polar intermediates (e.g., carboxylated derivatives), reverse-phase HPLC is preferred to remove unreacted starting materials. Non-polar analogs (e.g., tert-butyl-substituted compounds) may use methanol recrystallization. Always validate purity via melting point analysis and spectral consistency (e.g., absence of extraneous NMR peaks) .

Q. What in vitro assays are suitable for initial bioactivity screening of this compound?

  • Answer : Begin with antibacterial assays (e.g., MIC against S. aureus or E. coli) using broth microdilution. For cytotoxicity, employ MTT assays on mammalian cell lines. Mechanistic studies may include enzyme inhibition assays (e.g., binding to bacterial DHFR) or fluorescence-based target engagement studies. Ensure dose-response curves and IC₅₀ calculations for reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for benzothiophene carboxamide derivatives?

  • Answer : Synthesize analogs with systematic substitutions (e.g., cyclohexenyl, chlorophenyl, or methoxy groups) at positions 2, 3, and 5. Test bioactivity across multiple assays (antibacterial, antifungal, kinase inhibition). Use multivariate statistical analysis (e.g., PCA or PLS regression) to correlate structural descriptors (logP, H-bond donors) with activity. Cross-validate findings with molecular docking .

Q. What computational strategies enhance reaction design for novel derivatives?

  • Answer : Apply quantum chemical calculations (DFT) to model transition states and predict regioselectivity. Use AI-driven platforms (e.g., COMSOL Multiphysics integration) to simulate reaction kinetics and optimize parameters (temperature, solvent polarity). Validate predictions with small-scale experiments, creating a feedback loop for iterative refinement .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Answer : For ambiguous NMR signals (e.g., overlapping proton environments), use 2D techniques (HSQC, HMBC) to assign connectivity. Cross-check IR absorption bands with computational vibrational frequency analysis (DFT). If LC-MS shows unexpected adducts, re-examine reaction conditions for potential side reactions (e.g., oxidation) .

Q. What experimental design principles minimize bias in bioactivity studies?

  • Answer : Implement factorial design (e.g., 2³ factorial matrix) to test variables (concentration, pH, incubation time). Use blinding for data collection and automated plate readers to reduce human error. Include positive/negative controls in each assay batch. Validate statistical significance via ANOVA with post-hoc Tukey tests .

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